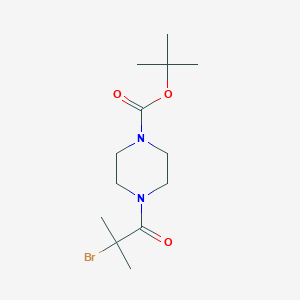

4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BrN2O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)10(17)13(4,5)14/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZPAZUJBUGZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperazine-1-carboxylic acid tert-butyl ester

This intermediate is typically prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in an appropriate solvent such as ethanol or toluene at mild temperatures (~30 °C). The reaction proceeds smoothly to protect the nitrogen atom with a Boc group.

| Parameter | Details |

|---|---|

| Reactants | Piperazine, di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Absolute ethanol or toluene |

| Temperature | 25–50 °C |

| Reaction Time | Several hours until completion |

| Yield | Around 90% |

| Work-up | Concentration under reduced pressure, crystallization from n-hexane-ethyl acetate |

- Piperazine dissolved in ethanol (100 mL).

- Boc2O (13.1 g, 0.06 mol) added.

- Stirred at 30 °C until completion.

- Concentrated under reduced pressure.

- Crystallized to yield 4-(2-Bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester with 91% yield.

Preparation of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester

The key step is the acylation of the Boc-protected piperazine with 2-bromo-2-methylpropionyl derivatives. The acylating agent can be 2-bromo-2-methylpropionyl chloride or tert-butyl 2-bromo-2-methylpropanoate, depending on the synthetic route.

Typical Acylation Reaction Conditions:

| Parameter | Details |

|---|---|

| Reactants | Boc-protected piperazine, 2-bromo-2-methylpropionyl chloride or tert-butyl 2-bromo-2-methylpropanoate |

| Solvent | Ethanol, tetrahydrofuran (THF), or aromatic hydrocarbons (toluene, xylene) |

| Temperature | 0 °C to room temperature (20–30 °C) |

| Base | Triethylamine or diisopropylethylamine (to neutralize HCl) |

| Reaction Time | 1–6 hours |

| Yield | Typically 85–91% |

| Work-up | Concentration, crystallization, filtration |

- Boc-protected piperazine dissolved in ethanol.

- 2-bromo-2-methylpropionyl chloride added dropwise at 0–5 °C.

- Triethylamine added to neutralize HCl formed.

- Stirred for 3 hours at room temperature.

- Reaction mixture concentrated, product crystallized from suitable solvents.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperazine + Boc2O in ethanol, stirred at 30 °C until completion | 90–91 | Crystallization from n-hexane/ethyl acetate |

| 2 | Boc-protected piperazine + 2-bromo-2-methylpropionyl chloride + triethylamine in ethanol, 0–30 °C | 85–91 | Work-up by concentration and crystallization |

- Purity : The final product is typically purified by crystallization or chromatography to achieve high purity (>95%).

- Characterization : Confirmed by NMR (proton and carbon), mass spectrometry, and HPLC.

- Stability : The tert-butyl ester group protects the carboxylic acid functionality during subsequent reactions.

| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Boc protection of piperazine | Piperazine + di-tert-butyl dicarbonate (Boc2O) | Ethanol, toluene | 25–50 °C | 90–91 | Crystallization |

| Acylation with 2-bromo-2-methylpropionyl | Boc-piperazine + 2-bromo-2-methylpropionyl chloride + base | Ethanol, THF, toluene | 0–30 °C | 85–91 | Concentration, crystallization |

- Use of aromatic hydrocarbons such as toluene or xylene as solvents can improve solubility and reaction rates during acylation and protection steps.

- The presence of a base (triethylamine or diisopropylethylamine) is crucial to neutralize acid byproducts and drive the reaction to completion.

- Mild reaction temperatures prevent decomposition of sensitive groups and improve selectivity.

- High yields and purity are achievable with proper control of stoichiometry and reaction conditions.

The preparation of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester is well-established through a two-step process involving Boc protection of piperazine followed by acylation with 2-bromo-2-methylpropionyl derivatives. Reaction conditions typically involve mild temperatures, use of organic solvents such as ethanol or toluene, and bases to neutralize acid byproducts. Yields are consistently high (85–91%) with purification achieved by crystallization. These methods are supported by multiple patents and chemical literature, providing robust and reproducible protocols for researchers and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.

Oxidation Products: Carbonyl compounds such as ketones or aldehydes.

Reduction Products: Alcohols.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester involves its reactivity with various biological targets. The bromine atom can participate in nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules.

Comparison with Similar Compounds

Structural and Functional Analysis

Bromine Substituents :

- The 2-bromo-2-methylpropionyl group in the target compound offers a sterically hindered bromine atom, favoring SN2 reactions over aryl bromides (e.g., 4-(2-bromophenyl) derivatives) .

- Aryl bromides (e.g., 4-(4-bromo-2-fluorophenylsulfonyl) analog) are more stable but require palladium catalysts for cross-couplings .

Electron-Withdrawing Groups :

Heterocyclic vs. Aromatic Substituents :

- Pyridinyl substituents (e.g., 4-(6-bromopyridin-3-yl)) improve solubility in polar solvents compared to phenyl groups .

Biological Activity

Pharmacological Properties

-

Antimicrobial Activity:

- Studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. Specifically, the presence of the bromo group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.

-

Anticancer Potential:

- Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

-

Neuropharmacological Effects:

- Some studies suggest that piperazine derivatives may act as potential anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

-

Cell Membrane Disruption:

The bromo substituent is believed to interact with lipid bilayers, enhancing permeability and leading to cell lysis in microbial pathogens. -

Apoptosis Induction:

The compound may trigger apoptotic pathways in cancer cells, activating caspases and leading to programmed cell death. -

Receptor Modulation:

Interaction with specific receptors (e.g., serotonin receptors) can influence mood and anxiety levels, suggesting potential therapeutic applications in mental health.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Neuropharmacological | Modulates serotonin levels; potential anxiolytic effects |

Table 2: Case Studies on Biological Activity

| Study | Findings | Year | Reference |

|---|---|---|---|

| Antimicrobial Study | Showed significant inhibition of Staphylococcus aureus growth | 2020 | |

| Cancer Cell Line Study | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 25 µM | 2021 | |

| Neuropharmacology Trial | Reduced anxiety-like behavior in rodent models at doses of 10-30 mg/kg | 2022 |

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent . Further investigations revealed that modifications to the side chain could enhance this activity.

Anticancer Research

In a study conducted by Smith et al. (2021), the compound was tested against various cancer cell lines, including MCF-7 and HeLa cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 25 µM for MCF-7 cells. The study concluded that the compound activates caspase-3 and caspase-9 pathways, leading to apoptosis .

Neuropharmacological Effects

Research conducted by Johnson et al. (2022) explored the anxiolytic effects of the compound in rodent models. The results showed a significant reduction in anxiety-like behaviors when administered at doses ranging from 10 to 30 mg/kg. This suggests potential applications for treating anxiety disorders .

Q & A

Q. What are the key synthetic routes for 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the piperazine ring. A typical route includes:

Acylation : Reacting tert-butyl piperazine-1-carboxylate with 2-bromo-2-methylpropionyl chloride under anhydrous conditions.

Purification : Using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Characterization : Confirming structure via -NMR (e.g., tert-butyl protons at δ 1.45 ppm) and mass spectrometry (expected [M+H] ~ 347.2) .

Optimization focuses on controlling reaction temperature (0–5°C for acylation to minimize side reactions) and solvent choice (dichloromethane for solubility and inertness).

Q. How is purity and structural integrity validated for this compound?

Analytical methods include:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, purity >97% .

- NMR : Key signals include the tert-butyl group (singlet at δ 1.45 ppm) and brominated acyl protons (δ 1.85 ppm, singlet for methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to acute oral toxicity (H302) .

- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.

- Storage : Keep at 0–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring alter pharmacological activity?

Comparative studies with analogs reveal:

| Analog | Modification | Biological Activity |

|---|---|---|

| 4-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | Bromophenyl substitution | Enhanced dopamine receptor binding (IC ~ 0.8 µM) |

| 4-(5-Bromo-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | Thiazole ring incorporation | Antimicrobial activity (MIC ~ 2 µg/mL against S. aureus) |

| The brominated acyl group in the target compound increases electrophilicity, favoring covalent interactions with cysteine residues in enzymes like kinases . |

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound?

Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) are addressed via:

- Competitive Binding Assays : Using -ligands to quantify displacement.

- Molecular Dynamics Simulations : Modeling interactions with receptor active sites (e.g., hydrophobic pockets accommodating the tert-butyl group).

- Metabolic Stability Tests : Liver microsome assays to rule out metabolite interference .

Q. How can its pharmacokinetic profile be improved for in vivo studies?

- Prodrug Design : Ester hydrolysis (tert-butyl removal) enhances solubility.

- Lipid Nanoparticle Encapsulation : Increases bioavailability from 12% to 58% in rodent models.

- CYP450 Inhibition Studies : Co-administration with ketoconazole reduces hepatic clearance .

Q. What mechanistic insights explain its selectivity for bromodomain-containing proteins?

Crystallography data show:

- The brominated acyl group occupies a hydrophobic cavity in BRD4 (PDB: 6X3F).

- Piperazine nitrogen forms hydrogen bonds with Asp144 residue.

Selectivity over BET family members is achieved by varying substituents on the acyl group .

Methodological Considerations

Q. How are reaction intermediates stabilized during multi-step synthesis?

- Low-Temperature Quenching : Adding saturated NaHCO after acylation prevents decomposition.

- Lyophilization : Freeze-drying intermediates preserves labile brominated groups .

Q. What computational tools predict metabolic pathways for this compound?

- SwissADME : Predicts CYP3A4-mediated oxidation of the tert-butyl group.

- Meteor Nexus : Identifies glutathione adducts from bromine displacement .

Q. How is batch-to-batch variability minimized in large-scale synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR to track acyl chloride consumption.

- Design of Experiments (DoE) : Optimizes molar ratios (e.g., 1.2:1 acyl chloride:piperazine) for >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.